molecular formula C22H23N5O4 B2511467 methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate CAS No. 1007280-04-7

methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate

Cat. No.: B2511467
CAS No.: 1007280-04-7
M. Wt: 421.457
InChI Key: OTDXTSYVUFHHDH-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and a benzoate ester

Mechanism of Action

Target of Action

The primary targets of the compound methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

This compound interacts with its targets by binding to the active site of AChE and BChE . This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine . This inhibition potential suggests that the compound might act as a neuroprotective agent for neurological disorders linked to activated-acetylcholinesterase .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, potentially affecting memory and learning processes .

Pharmacokinetics

The compound’s neurotoxic potentials have been confirmed , suggesting that it can cross the blood-brain barrier and interact with central nervous system targets .

Result of Action

The result of the action of this compound is an increase in the concentration of acetylcholine due to the inhibition of AChE and BChE . This increase can lead to changes in neurological function, particularly in memory and learning processes .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound is a white solid that dissolves well in polar organic solvents , suggesting that its solubility and stability could be affected by the solvent environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine core. The final steps involve the acylation of the benzoate ester.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopentapyrimidine Core Construction: This step involves the cyclization of a suitable precursor, often using a condensation reaction with urea or thiourea.

    Acylation and Esterification: The final product is obtained by acylating the intermediate with methyl 4-aminobenzoate under basic conditions, followed by esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl groups in the cyclopentapyrimidine core can be reduced to alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    Cyclopentapyrimidine Derivatives: Compounds with a similar core structure but different substituents.

    Benzoate Esters: Compounds with similar ester functional groups.

Uniqueness

Methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]acetamido}benzoate is unique due to its combination of a pyrazole ring, a cyclopentapyrimidine core, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less complex analogs.

Properties

IUPAC Name

methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-11-14(2)27(25-13)22-24-18-6-4-5-17(18)20(29)26(22)12-19(28)23-16-9-7-15(8-10-16)21(30)31-3/h7-11H,4-6,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDXTSYVUFHHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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